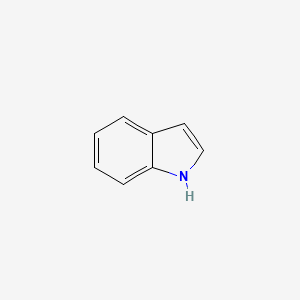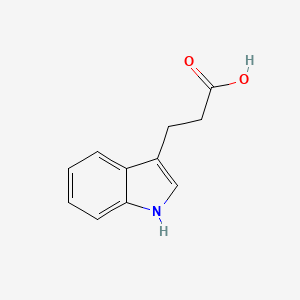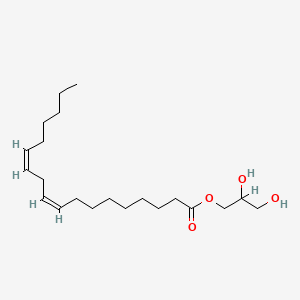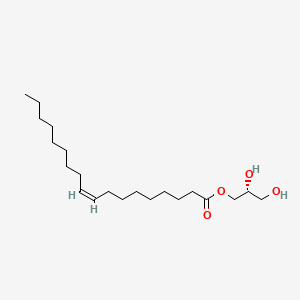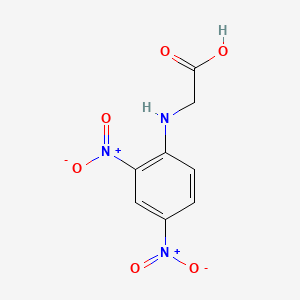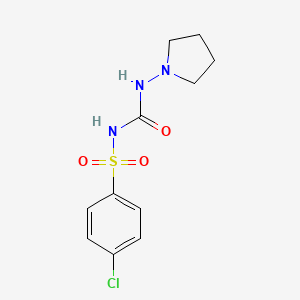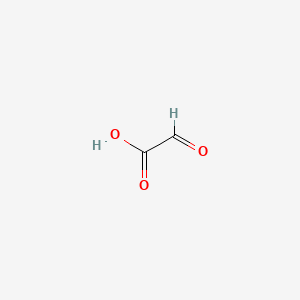
Acide glyoxylique
Vue d'ensemble
Description
L’acide glyoxylique, également connu sous le nom d’acide oxoacétique ou d’acide formylformique, est un composé organique de formule chimique C₂H₂O₃. Il s’agit d’un solide incolore qui existe naturellement et est utile dans l’industrie. L’this compound est l’un des acides aldéhydes les plus simples et fait partie de la famille des acides carboxyliques C₂, qui comprend l’acide acétique, l’acide glycolique et l’acide oxalique .
Applications De Recherche Scientifique
Mécanisme D'action
L’acide glyoxylique exerce ses effets par l’intermédiaire de diverses cibles moléculaires et voies :
Malate synthétase : L’this compound se combine avec l’acétyl-CoA pour créer du malate, qui peut être oxydé en oxaloacétate.
Isocitrate lyase : Il est impliqué dans le cycle du glyoxylate, qui est une voie alternative au cycle de l’acide citrique.
Glyoxylate aminotransférase : Dans les peroxysomes, l’this compound est converti en glycine par la glyoxylate aminotransférase.
Safety and Hazards
Glyoxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to keep only in the original container, avoid breathing dust, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The global Glyoxylic Acid market stood at approximately 188 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 6.5% during the forecast period until 2032 . Glyoxylic acid is a valuable reagent in fine and organic chemical syntheses because of its dual activity . It is utilized in the synthesis of polymers, fragrances, agrochemicals, cosmetic components, and medicinal intermediates .
Analyse Biochimique
Biochemical Properties
Glyoxylic acid is a versatile reagent in organic synthesis due to its bifunctional nature, containing both an aldehyde group and a carboxylic acid group . In biochemical reactions, glyoxylic acid interacts with several enzymes and proteins. For instance, it is a substrate for glycolate oxidase, which converts glycolate to glyoxylate . Additionally, glyoxylic acid is involved in the amidation process in the biosynthesis of several amidated peptides .
Cellular Effects
Glyoxylic acid influences various cellular processes and functions. It is involved in the glyoxylate cycle, which is crucial for the conversion of fatty acids into carbohydrates in plants, bacteria, fungi, and protists . Glyoxylic acid also plays a role in the induction of plant defense mechanisms in response to fungal infections . Furthermore, glyoxylic acid can increase the expression of differentiation markers, mitochondrial biogenesis, and intracellular amounts of amino acids and their metabolites .
Molecular Mechanism
At the molecular level, glyoxylic acid exerts its effects through various binding interactions and enzyme activities. It is produced via the oxidation of glycolate in peroxisomes or through the catabolism of hydroxyproline in mitochondria . In peroxisomes, glyoxylic acid is converted into glycine by alanine-glyoxylate aminotransferase (AGT1) or into oxalate by glycolate oxidase . Glyoxylic acid also acts as a substrate for glyoxylate reductase, which reduces glyoxylate to glycolate using NAD(P)H as a cofactor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glyoxylic acid can change over time due to its stability and degradation. Glyoxylic acid is known to exist in equilibrium with its monohydrate form in aqueous solutions . Over time, glyoxylic acid can degrade into other compounds, such as glycolic acid and oxalic acid . Long-term studies have shown that glyoxylic acid can lead to the accumulation of oxalate, which is associated with kidney stone formation .
Dosage Effects in Animal Models
The effects of glyoxylic acid vary with different dosages in animal models. At low doses, glyoxylic acid is involved in normal metabolic processes, such as the glyoxylate cycle . At high doses, glyoxylic acid can lead to toxic effects, including metabolic acidosis and renal failure . Studies have shown that excessive accumulation of glyoxylic acid can result in hyperoxaluria, a condition characterized by high levels of oxalate in the urine .
Metabolic Pathways
Glyoxylic acid is involved in several metabolic pathways, including the glyoxylate cycle and the pentose phosphate pathway . In the glyoxylate cycle, glyoxylic acid is converted into malate and succinate by the enzymes isocitrate lyase and malate synthase . Additionally, glyoxylic acid is a by-product of the catabolism of hydroxyproline and serine . It can also be converted into glycine or oxalate in peroxisomes .
Transport and Distribution
Within cells and tissues, glyoxylic acid is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as sulfate anion transporter-1 (sat-1), which is responsible for oxalate transportation . Glyoxylic acid can also interact with binding proteins that facilitate its localization and accumulation within cells .
Subcellular Localization
Glyoxylic acid is localized in different subcellular compartments, including peroxisomes, mitochondria, and the cytosol . In peroxisomes, glyoxylic acid is involved in the oxidation of glycolate and the conversion to glycine or oxalate . In mitochondria, glyoxylic acid is produced through the catabolism of hydroxyproline . The subcellular localization of glyoxylic acid is crucial for its activity and function in various metabolic pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’acide glyoxylique peut être synthétisé par différentes méthodes :
Oxydation du glyoxal : Cette méthode implique l’oxydation du glyoxal en solution aqueuse avec de l’acide nitrique à 65 % à des températures allant de 40 à 90 °C.
Ozonolyse de l’acide maléique : Cette méthode implique la coupure oxydative de l’acide maléique ou de ses esters à l’aide d’ozone.
Méthodes électrochimiques : L’this compound peut être préparé à partir de l’acide oxalique en utilisant des cathodes en dioxyde de plomb dans un électrolyte d’acide sulfurique.
Méthodes de production industrielle : La production industrielle d’this compound implique généralement l’oxydation du glyoxal à l’aide d’acide nitrique. Cette méthode est privilégiée en raison de son rendement élevé et de son efficacité .
Analyse Des Réactions Chimiques
L’acide glyoxylique subit différents types de réactions chimiques :
Oxydation : L’this compound peut être oxydé en acide oxalique à l’aide d’oxydants forts tels que l’acide nitrique.
Réduction : Il peut être réduit en acide glycolique à l’aide de réducteurs tels que le borohydrure de sodium.
Réactifs et conditions courantes :
Agents oxydants : Acide nitrique, ozone.
Agents réducteurs : Borohydrure de sodium.
Conditions réactionnelles : Solutions aqueuses, températures allant de 40 à 90 °C.
Principaux produits formés :
Acide oxalique : Formé par oxydation.
Acide glycolique : Formé par réduction.
Acide 4-hydroxymandélique : Formé par substitution avec des phénols.
Comparaison Avec Des Composés Similaires
L’acide glyoxylique est comparé à d’autres composés similaires tels que :
Acide acétique : Contrairement à l’this compound, l’acide acétique ne possède pas de groupe fonctionnel aldéhyde.
Acide glycolique : L’acide glycolique possède un groupe hydroxyle au lieu d’un groupe aldéhyde, ce qui le rend moins réactif dans certaines réactions.
Acide oxalique : L’acide oxalique possède deux groupes carboxyle, tandis que l’this compound possède un groupe carboxyle et un groupe aldéhyde.
Unicité : La nature bifonctionnelle de l’this compound, avec un groupe aldéhyde et un groupe acide carboxylique, en fait un réactif polyvalent en synthèse organique. Sa capacité à subir divers types de réactions, notamment l’oxydation, la réduction et la substitution, le distingue des autres composés similaires .
Liste des composés similaires :
- Acide acétique
- Acide glycolique
- Acide oxalique
- Acide formique
- Acide pyruvique
Propriétés
IUPAC Name |
oxaldehydic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLFWLYXYJOTON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O3 | |
| Record name | GLYOXYLIC ACID (50% OR LESS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2706-75-4 (hydrochloride salt), 2990-19-4 (calcium salt) | |
| Record name | Glyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021594 | |
| Record name | Glyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Supplied as a 50% aqueous solution. Colorless to straw yellow. (USCG, 1999), Liquid, Solid with an obnoxious odor; Deliquesces quickly to form a syrup in contact with air; [Merck Index] Found as colorless to straw-yellow 50% aqueous solution; [CAMEO] 50% aqueous solution is colorless to light yellow viscous liquid; [MSDSonline] | |
| Record name | GLYOXYLIC ACID (50% OR LESS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyoxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Glyoxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water; slightly soluble in ethanol, ethyl ether, and benzene | |
| Record name | GLYOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.342 (USCG, 1999) - Denser than water; will sink, 1.42 @ 20 °C/4 °C | |
| Record name | GLYOXYLIC ACID (50% OR LESS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.06 [mmHg] | |
| Record name | Glyoxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
GLYOXYLATE INHIBITED OXYGEN UPTAKE BY MOUSE BRAIN HOMOGENATES, RAT MYOCARDIAL HOMOGENATES, & RAT MYOCARDIAL SARCOSOMES. GLYOXYLATE MAY THUS ACT AT THE LEVEL OF REACTIONS LEADING TO ATP SYNTH OR AT LEVEL OF ATP HYDROLYSIS. | |
| Record name | GLYOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic crystals from water, Rhombic prisms obtained from water with 1/2 mol of water of crystallization. | |
CAS No. |
298-12-4, 563-96-2 | |
| Record name | GLYOXYLIC ACID (50% OR LESS) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glyoxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyoxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glyoxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyoxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-dihydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ39C92HH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyoxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98 °C, Crystals from water; melting point: 70-75 °C; obnoxious odor; strong corrosive acid; K= 4.6X10-4; deliquesces; attacks most stable metals except certain stainless steel alloys; aq soln tend to acquire a yellow tint. /glyoxylic acid hemihydrate/, Crystals; MP: approx 50 °C; highly hygroscopic /Glyoxylic acid monohydrate/, -93 °C | |
| Record name | Glyoxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLYOXYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Glyoxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of glyoxylic acid?
A1: Glyoxylic acid has the molecular formula C2H2O3 and a molecular weight of 74.04 g/mol.
Q2: Which spectroscopic techniques have been employed to characterize glyoxylic acid and its derivatives?
A2: Researchers have utilized various spectroscopic techniques to analyze glyoxylic acid and its derivatives. These include Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, IR spectroscopy has been used to investigate the interaction between glyoxylic acid and yak hair keratin, revealing the involvement of serine and lysine residues in the reaction []. Similarly, 13C NMR spectroscopy has provided insights into the synthesis mechanism of phenolic resin using glyoxylic acid as a precursor [].
Q3: How is glyoxylic acid used in organic synthesis?
A4: Glyoxylic acid serves as a versatile reagent in organic synthesis. It can be employed in condensation reactions with phenols, such as guaiacol, to synthesize valuable intermediates like 3-methoxy-4-hydroxymandelic acid, which is further converted to vanillin [, ]. Careful control of reaction parameters, including temperature and catalyst selection, is crucial for achieving optimal yields and selectivity in these reactions.
Q4: Does glyoxylic acid participate in any catalytic cycles?
A5: While glyoxylic acid itself might not be a catalyst, it plays a crucial role in biological systems like the glyoxylic acid cycle found in some bacteria. This cycle enables the utilization of two-carbon compounds, such as acetate, for growth []. In this context, glyoxylic acid is a substrate for enzymes like isocitrate lyase and malate synthase, contributing to the biosynthesis of larger carbon compounds.
Q5: How do structural modifications of glyoxylic acid derivatives impact their inhibitory activity on enzymes like glycolic acid oxidase?
A6: Research on glycolic acid oxidase inhibitors has shown that structural modifications of glyoxylic acid derivatives significantly impact their inhibitory activity. For example, increasing the hydrophobicity of the molecule, often achieved by introducing non-polar substituents, generally enhances the inhibitory potency []. Additionally, incorporating nucleophilic groups near the alpha-carbonyl group of the glyoxylate moiety can further increase inhibitory activity.
Q6: How can the stability and bioavailability of glyoxylic acid be improved for specific applications?
A6: The inherent instability of glyoxylic acid under certain conditions necessitates the development of appropriate formulation strategies to enhance its stability, solubility, and bioavailability. While specific formulations are beyond the scope of this Q&A, researchers are exploring various approaches to overcome these challenges. For instance, encapsulation techniques or the use of stabilizing agents could potentially protect glyoxylic acid from degradation and improve its delivery to the target site.
Q7: What analytical methods are employed for the quantification of glyoxylic acid and its related compounds?
A8: Several analytical techniques have been developed and validated for the accurate quantification of glyoxylic acid and related compounds in various matrices. High-performance liquid chromatography (HPLC) coupled with different detection methods, such as photodiode array detectors (PAD), is commonly used to analyze glyoxylic acid and maleate []. This method allows for the separation and quantification of these compounds even in complex mixtures.
Q8: What is known about the environmental impact and degradation of glyoxylic acid?
A8: While glyoxylic acid is a naturally occurring compound, its industrial production and use could potentially impact the environment. Research in this area is ongoing, focusing on understanding the ecotoxicological effects of glyoxylic acid and developing strategies to mitigate any negative impacts. For instance, exploring biodegradable alternatives or implementing efficient waste management strategies could minimize the environmental footprint of glyoxylic acid.
Q9: What are some essential tools and resources for efficient research on glyoxylic acid and related compounds?
A9: Efficient research on glyoxylic acid necessitates access to a range of tools and resources, including:
- How does the concentration of glyoxylic acid influence the properties of modified starch films, and what are the optimal conditions for specific applications []?
- Can the electrochemical reduction of oxalic acid be optimized to achieve higher yields and selectivity for glyoxylic acid production, and what are the limitations of current technologies [, , ]?
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
